molecular formula C24H20O4 B11652166 7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

Cat. No.: B11652166
M. Wt: 372.4 g/mol
InChI Key: XFUPYAPHTXAASE-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-chromen-4-one and 3,5-dimethylphenol.

    Benzylation: The hydroxyl group at the 7-position of the chromen-4-one is benzylated using benzyl bromide in the presence of a base like potassium carbonate.

    Etherification: The phenolic hydroxyl group of 3,5-dimethylphenol is then etherified with the benzylated chromen-4-one using a suitable coupling reagent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: A precursor in the synthesis of 7-(benzyloxy)-3-(3,5-dimethylphenoxy)-4H-chromen-4-one.

    3,5-dimethylphenol: Another precursor used in the synthesis.

    Flavonoids: A class of compounds with a similar chromen-4-one core structure.

Uniqueness

This compound is unique due to the presence of both benzyloxy and dimethylphenoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H20O4/c1-16-10-17(2)12-20(11-16)28-23-15-27-22-13-19(8-9-21(22)24(23)25)26-14-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3

InChI Key

XFUPYAPHTXAASE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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